molecular formula C5H5O4- B1259140 Monomethylfumarate

Monomethylfumarate

Cat. No.: B1259140
M. Wt: 129.09 g/mol
InChI Key: NKHAVTQWNUWKEO-NSCUHMNNSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Monomethylfumarate can be synthesized through the alcoholysis reaction of maleic anhydride with methanol, producing monomethyl maleate. This intermediate is then isomerized to yield this compound . The reaction conditions involve:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Monomethylfumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and alcohols are commonly used.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted esters and other derivatives.

Properties

Molecular Formula

C5H5O4-

Molecular Weight

129.09 g/mol

IUPAC Name

(E)-4-methoxy-4-oxobut-2-enoate

InChI

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/p-1/b3-2+

InChI Key

NKHAVTQWNUWKEO-NSCUHMNNSA-M

Isomeric SMILES

COC(=O)/C=C/C(=O)[O-]

Canonical SMILES

COC(=O)C=CC(=O)[O-]

Synonyms

(E)-2-methyl-2-butenedioic acid
(Z)-2-methyl-2-butenedioic acid
citraconic acid
citraconic acid, (E)-isomer
citraconic acid, ammonium salt
citraconic acid, calcium salt
citraconic acid, sodium salt
mesaconic acid
methylfumaric acid
methylmaleic acid
monomethylfumarate

Origin of Product

United States

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